Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an aminopropanamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl chloride and a base such as sodium hydroxide.
Attachment of the Aminopropanamido Moiety: The aminopropanamido group is attached through amide bond formation, typically using reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Scientific Research Applications
Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-aminopyrrolidine-1-carboxylate: Similar structure but lacks the aminopropanamido group.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: Contains a bromo-indole moiety instead of the aminopropanamido group.
Uniqueness
Benzyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21N3O3 |
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Molecular Weight |
291.35 g/mol |
IUPAC Name |
benzyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19) |
InChI Key |
HNSGUIRLLWEHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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